![molecular formula C10H10N2O3 B1298230 N-cyclopropyl-2-nitrobenzamide CAS No. 88229-20-3](/img/structure/B1298230.png)
N-cyclopropyl-2-nitrobenzamide
Overview
Description
N-cyclopropyl-2-nitrobenzamide is a compound that is structurally related to various nitrobenzamide derivatives which have been the subject of research due to their interesting chemical properties and potential biological activities. While the specific compound N-cyclopropyl-2-nitrobenzamide is not directly mentioned in the provided papers, similar compounds such as N-methoxy-4-nitrobenzamide and N-cyclohexyl-2-nitrobenzamide have been synthesized and studied for their molecular structures and reactivity .
Synthesis Analysis
The synthesis of related nitrobenzamide compounds typically involves the treatment of the corresponding amide with various reagents to achieve cyclometalation or to introduce specific functional groups. For example, cyclometalated complexes of N-methoxy-4-nitrobenzamide were synthesized using metal-mediated C–H bond activation . Similarly, N-cyclohexyl-2-nitrobenzamide was synthesized and characterized by spectroscopic data . These methods could potentially be adapted for the synthesis of N-cyclopropyl-2-nitrobenzamide.
Molecular Structure Analysis
The molecular structures of nitrobenzamide derivatives are often determined using single-crystal X-ray diffraction analysis. For instance, the structure of N-cyclohexyl-2-nitrobenzamide was elucidated and found to crystallize in the monoclinic space group with specific cell parameters, and the crystal packing was stabilized by N–H⋯O hydrogen bonds . This suggests that N-cyclopropyl-2-nitrobenzamide could also exhibit interesting structural features that could be analyzed using similar techniques.
Chemical Reactions Analysis
Nitrobenzamide derivatives participate in various chemical reactions, including C–H bond functionalization and reactions with nitrous acid. The cyclometalated rhodium and ruthenium complexes of N-methoxy-4-nitrobenzamide were used as catalysts in C–H bond functionalization reactions, yielding high product yields . N-cyclopropyl-N-alkylanilines, which share a structural motif with N-cyclopropyl-2-nitrobenzamide, reacted with nitrous acid to produce corresponding N-alkyl-N-nitrosoaniline derivatives . These studies indicate that N-cyclopropyl-2-nitrobenzamide could also undergo similar reactions, which could be explored in future research.
Physical and Chemical Properties Analysis
The physical and chemical properties of nitrobenzamide derivatives are closely related to their molecular structure. For example, the crystal structure and hydrogen bonding interactions significantly influence the stability and reactivity of these compounds . The reductive chemistry of nitrobenzamide derivatives has also been studied, revealing that the nitro groups can be selectively reduced under certain conditions, which affects their cytotoxicity and potential as therapeutic agents . These insights into the properties of related compounds provide a foundation for understanding the behavior of N-cyclopropyl-2-nitrobenzamide.
Scientific Research Applications
Anticonvulsant and Enzyme Inhibitory Properties
A study by Pandey et al. (1981) investigated the anticonvulsant activity of a series of nitrobenzamides, including compounds structurally similar to N-cyclopropyl-2-nitrobenzamide. These compounds were also assessed for their ability to inhibit respiratory activity during oxidation of pyruvic acid and monoamine oxidase activity. However, no clear structural correlations were found between the central nervous system depressant and enzyme inhibitory properties of these nitrobenzamides (Pandey et al., 1981).
Synthesis and Crystal Structure Analysis
Saeed et al. (2010) synthesized and characterized N-Cyclohexyl-2-nitrobenzamide, a compound closely related to N-cyclopropyl-2-nitrobenzamide. The study detailed the spectroscopic data and X-ray diffraction analysis, providing insights into the crystalline structure at room temperature (Saeed et al., 2010).
CNS-Depressant and Hypotensive Activity
Research by Roll (1970) synthesized analogs of N-cyclohexyl nitrobenzamide and studied their effects on central nervous system (CNS) depressant and hypotensive activities. The compounds with small alkyl groups attached to the amide nitrogen and a p-nitro group exhibited the greatest CNS-depressant activity (Roll, 1970).
One-Pot Synthesis of Quinazolin-4(3H)-ones
A 2013 study by Romero et al. described a one-pot procedure for preparing 2-(het)arylquinazolin-4(3H)-ones starting from 2-nitrobenzamides. This study demonstrates a synthetic application of nitrobenzamides in heterocyclic compound synthesis (Romero et al., 2013).
DNA Crosslinking Agent Synthesis
Knox et al. (1993) investigated 5-(Aziridin-1-yl)-2-nitro-4-nitrosobenzamide, derived from a nitrobenzamide compound, for its role in DNA crosslinking in cells. This study explores the potential of nitrobenzamide derivatives in developing prodrugs for targeting DNA in cancer therapy (Knox et al., 1993).
Chemotherapeutic Activity
A study by Mendeleyev et al. (1995) synthesized and tested 4-iodo-3-nitrobenzamide, a compound structurally related to N-cyclopropyl-2-nitrobenzamide, for its chemotherapeutic activity. The prodrug showed potential in killing tumor cells and displayed a unique mechanism involving metabolic reduction (Mendeleyev et al., 1995).
properties
IUPAC Name |
N-cyclopropyl-2-nitrobenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3/c13-10(11-7-5-6-7)8-3-1-2-4-9(8)12(14)15/h1-4,7H,5-6H2,(H,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWENPBZQINYOPC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=CC=CC=C2[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40358456 | |
Record name | N-cyclopropyl-2-nitrobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40358456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropyl-2-nitrobenzamide | |
CAS RN |
88229-20-3 | |
Record name | N-Cyclopropyl-2-nitrobenzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=88229-20-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-cyclopropyl-2-nitrobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40358456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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